molecular formula C12H8N6O B1400133 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine CAS No. 1374509-55-3

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine

Cat. No. B1400133
M. Wt: 252.23 g/mol
InChI Key: BNGNLAZWLNKRFO-UHFFFAOYSA-N
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Description

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine is a chemical compound with the CAS number 1374509-55-3 . It is a part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .


Synthesis Analysis

The compound was synthesized as a part of a new set of small molecules designed to target CDK2 . The synthesis process involved the creation of pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .


Molecular Structure Analysis

The molecular structure of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine is complex, featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

Scientific Research Applications

Application in Cancer Research

  • Specific Scientific Field: Cancer Research
  • Summary of the Application: The compound “6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine” is a part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . These compounds were designed and synthesized as novel CDK2 targeting compounds .
  • Methods of Application or Experimental Procedures: The growth of three examined cell lines was significantly inhibited by most of the prepared compounds . The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
  • Results or Outcomes Obtained: Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .

Application in Molecular Modeling Investigations

  • Specific Scientific Field: Molecular Modeling Investigations
  • Summary of the Application: The compound “6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine” was used in molecular modeling investigations . These investigations were part of a study to discover novel CDK2 inhibitors .
  • Methods of Application or Experimental Procedures: Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
  • Results or Outcomes Obtained: The compound displayed potent dual activity against the examined cell lines and CDK2 . It exerted a significance alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Application in Synthesis of Novel Compounds

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The compound “6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine” was used in the synthesis of novel Pyrazolo [5,1-c]thieno [3,4-e] [1,2,4]triazine-6-amine products .
  • Methods of Application or Experimental Procedures: Using PEG-600 as a solvent, novel Pyrazolo [5,1-c]thieno [3,4-e] [1,2,4]triazine-6-amine products have been prepared with new synthetic routes and techniques .
  • Results or Outcomes Obtained: The tandem-prepared compound 3 was obtained with excellent yields, without isolation of intermediates in situ .

Application in Fluorescent Ligands

  • Specific Scientific Field: Biochemistry
  • Summary of the Application: The compound “6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine” was used in the development of fluorescent ligands . These ligands could be used to probe the ARs serving as pharmacological tools .
  • Methods of Application or Experimental Procedures: Amino-linked compounds were conjugated with fluorescein isothiocyanate to afford fluorescent conjugates .
  • Results or Outcomes Obtained: The application of this strategy identified 17 compounds with antitumor activity .

Application in Green Solvent Synthesis

  • Specific Scientific Field: Green Chemistry
  • Summary of the Application: The compound “6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine” was used in the synthesis of novel Pyrazolo [5,1-c]thieno [3,4-e] [1,2,4]triazine-6-amine products using PEG-600 as a green solvent .
  • Methods of Application or Experimental Procedures: Tandem-prepared compound 3 with excellent yields, without isolation of intermediates in situ .
  • Results or Outcomes Obtained: Novel Pyrazolo [5,1-c]thieno [3,4-e] [1,2,4]triazine-6-amine products have been prepared with new synthetic routes and techniques .

properties

IUPAC Name

10-phenyl-3-oxa-1,4,7,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O/c13-10-9-12(19-17-10)18-11(16-15-9)8(6-14-18)7-4-2-1-3-5-7/h1-6H,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGNLAZWLNKRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)ON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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